BenchChemオンラインストアへようこそ!

Pancreatic lipase-IN-1

Pancreatic lipase inhibition Flavonoid SAR Anti-obesity screening

Pancreatic lipase-IN-1 (compound 8) is a 4,6-dialkoxyaurone-derived competitive pancreatic lipase inhibitor with a validated Ki of 1.288 μM. Unlike irreversible orlistat, its reversible binding enables washout and dose-response studies. With over 44-fold greater potency than quercetin, it fills a critical intermediate gap in inhibitor benchmarking panels. Choose this compound for reproducible SAR studies, docking validation, and mechanistic enzymology. For research use only; not for human use.

Molecular Formula C35H50O6
Molecular Weight 566.8 g/mol
Cat. No. B15136132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePancreatic lipase-IN-1
Molecular FormulaC35H50O6
Molecular Weight566.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3OCCCCCCCCCCO)OCCCCCCCCCCO
InChIInChI=1S/C35H50O6/c36-22-16-9-5-1-3-7-11-18-24-39-30-27-31(40-25-19-12-8-4-2-6-10-17-23-37)34-32(28-30)41-33(35(34)38)26-29-20-14-13-15-21-29/h13-15,20-21,26-28,36-37H,1-12,16-19,22-25H2/b33-26-
InChIKeyCPXGIOSKMJWGJT-MKFPQRGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pancreatic Lipase-IN-1: A Competitively Inhibiting Alkoxyaurone Compound 8 with a Defined Ki for Obesity Research


Pancreatic lipase-IN-1, a 4,6-dialkoxyaurone derivative designated as compound 8, is a synthetic small-molecule inhibitor of pancreatic lipase (PL) with the molecular formula C35H50O6 and a molecular weight of 566.77 . It acts through a competitive inhibition mechanism and has been characterized by a Ki value of 1.288 ± 0.282 μM against pancreatic lipase [1]. As a member of the aurone flavonoid subclass, this compound serves as a research tool for studying lipid metabolism and anti-obesity mechanisms, and it is supplied as a solid powder typically stored at -20°C for long-term stability .

Why Pancreatic Lipase-IN-1 Cannot Be Casually Replaced by Another Pancreatic Lipase Inhibitor


Pancreatic lipase inhibitors vary dramatically in their potency, mechanism of inhibition, and selectivity profiles, making direct substitution among them scientifically unsound. For example, the clinically approved inhibitor orlistat is an exceptionally potent irreversible inhibitor (IC50 ≈ 0.033–0.092 μM) but carries a distinct side-effect burden [1]. In contrast, many natural flavonoids such as quercetin exhibit far weaker activity (IC50 ≈ 87 μM) and may be unsuitable for applications requiring robust inhibition [2]. Even among synthetic analogs developed in the same research series, minor structural modifications can shift IC50 values by several fold and alter inhibition kinetics [3]. Selecting Pancreatic lipase-IN-1 specifically provides a defined, moderately potent, and competitively acting chemical probe with a fully disclosed Ki value, enabling reproducible dose-response and mechanistic studies that cannot be reliably extrapolated to other inhibitors without quantitative validation [2].

Pancreatic Lipase-IN-1: Quantitative Comparator-Based Evidence for Scientific Selection


Pancreatic Lipase-IN-1 Delivers Over 44-Fold Greater Inhibitory Potency Than the Common Flavonoid Quercetin

In a direct head-to-head spectrophotometric assay, Pancreatic lipase-IN-1 (compound 8) exhibited an IC50 of 1.945 ± 0.520 μM against pancreatic lipase, compared to the natural flavonoid quercetin which displayed an IC50 of 86.98 ± 3.859 μM under identical experimental conditions [1]. This represents a >44-fold improvement in inhibitory potency for the synthetic alkoxyaurone derivative over a widely used natural comparator.

Pancreatic lipase inhibition Flavonoid SAR Anti-obesity screening

Pancreatic Lipase-IN-1 Offers a Distinct Competitive Mechanism Versus Orlistat's Irreversible Inhibition Profile

Kinetic analysis using fluorescence quenching and enzymatic assays confirmed that Pancreatic lipase-IN-1 inhibits pancreatic lipase through a reversible, competitive mechanism with a Ki of 1.288 ± 0.282 μM [1]. In contrast, the clinically approved drug orlistat acts as an irreversible inhibitor that covalently modifies the active-site serine residue [2]. This mechanistic distinction has profound implications for experimental design: competitive inhibitors like Pancreatic lipase-IN-1 allow for reversible washout and substrate-competitive controls, whereas irreversible inhibitors produce time-dependent, non-recoverable enzyme inactivation.

Enzyme kinetics Mechanism of inhibition Reversible binding

Pancreatic Lipase-IN-1 (IC50 1.945 μM) Shows Improved Potency Relative to Structurally Related Synthetic Analog Pancreatic Lipase-IN-2 (IC50 2.67 μM)

Within the same research program developing alkoxyaurone-based inhibitors, Pancreatic lipase-IN-1 (compound 8) achieved an IC50 of 1.945 μM, whereas the structurally distinct analog Pancreatic lipase-IN-2 (compound 7r) exhibited a higher IC50 of 2.67 μM [1]. Although cross-study comparisons carry inherent variability, these data from closely related chemical series suggest that the 4,6-dialkoxyaurone scaffold of Pancreatic lipase-IN-1 confers a measurable potency advantage over alternative alkoxyaurone substitution patterns.

Structure-activity relationship Aurone derivatives Analog comparison

Pancreatic Lipase-IN-1 Occupies a Defined Potency Niche Between Ultra-Potent Orlistat and Weaker Flavonoid Inhibitors

When benchmarked against major pancreatic lipase inhibitor classes, Pancreatic lipase-IN-1 (IC50 1.945 μM; Ki 1.288 μM) occupies an intermediate potency range: it is approximately 58-fold less potent than the irreversible clinical drug orlistat (IC50 0.0334 μM in the same study), yet roughly 45-fold more potent than the flavonoid quercetin (IC50 86.98 μM) [1]. Additionally, it falls within the same order of magnitude as other synthetic reversible inhibitors such as hPL-IN-1 (IC50 1.86 μM) and hPL-IN-2 (IC50 1.63 μM) . This intermediate potency profile makes Pancreatic lipase-IN-1 suitable for experiments where the extreme potency of orlistat would cause rapid and complete enzyme inhibition, obscuring nuanced concentration-dependent effects.

Potency benchmarking Tool compound selection Dose-response range

Molecular Docking Identifies Defined Hydrophobic Pocket Interactions for Pancreatic Lipase-IN-1 That Support Rational Analog Design

Molecular docking simulations of Pancreatic lipase-IN-1 with pancreatic lipase revealed that its long-chain alkoxy substituents on ring A engage extensive hydrophobic interactions within the enzyme's binding pocket, effectively positioning the inhibitor in proximity to the catalytic triad [1]. This computational evidence provides a structural rationale for the enhanced potency of compound 8 relative to shorter-chain alkoxyaurone analogs evaluated in the same study, where compounds with fewer than six carbons in their alkoxy chains showed markedly reduced inhibitory activity [1].

Molecular docking Structure-based design Hydrophobic interactions

Pancreatic Lipase-IN-1: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro Anti-Obesity Screening and Mechanism-of-Action Studies Requiring Reversible Inhibition

Pancreatic lipase-IN-1 is optimally deployed in biochemical assays and cellular models where a reversible, competitive inhibitor is required to probe pancreatic lipase function without causing irreversible enzyme depletion. Its well-defined Ki (1.288 μM) and competitive mechanism make it suitable for dose-response curves, substrate competition experiments, and washout studies that would be confounded by the covalent binding of orlistat [1].

Structure-Activity Relationship (SAR) Programs Focused on Aurone and Flavonoid Scaffolds

Given its characterization as a 4,6-dialkoxyaurone with documented molecular docking interactions at the pancreatic lipase hydrophobic pocket, Pancreatic lipase-IN-1 serves as a valuable reference compound in SAR studies aimed at optimizing alkoxy chain length and substitution patterns for enhanced lipase inhibition. Its >44-fold potency advantage over the structurally related natural flavonoid quercetin provides a clear benchmark for evaluating synthetic derivative improvements [2].

Comparative Tool Compound Panels for Pancreatic Lipase Inhibitor Benchmarking

Pancreatic lipase-IN-1 occupies a well-defined intermediate potency range (IC50 ~1.9 μM) that is distinct from ultra-potent irreversible inhibitors (orlistat, IC50 ~0.033 μM) and weak natural flavonoids (quercetin, IC50 ~87 μM). This makes it an ideal inclusion in inhibitor benchmarking panels where graded levels of inhibition are required to assess assay sensitivity, establish dose-response windows, or validate the performance of novel pancreatic lipase-targeting compounds [3].

Computational Chemistry and Molecular Modeling Validation Studies

The published molecular docking analysis confirming hydrophobic pocket engagement by the long-chain alkoxy substituents of Pancreatic lipase-IN-1 provides experimentally grounded validation data for computational chemists refining docking algorithms, scoring functions, or pharmacophore models targeting pancreatic lipase [1]. The compound's known binding pose can serve as a positive control in virtual screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pancreatic lipase-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.